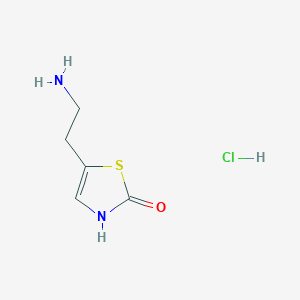
5-(2-氨基乙基)噻唑-2-醇盐酸盐
描述
5-(2-Aminoethyl)thiazol-2-ol hydrochloride is a chemical compound with the molecular formula C5H9ClN2OS . It’s a member of the thiazole family, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including 5-(2-Aminoethyl)thiazol-2-ol hydrochloride, are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They are also used to obtain free carbene particles and complexed with transition metals .科学研究应用
抗真菌应用
噻唑衍生物已被合成并筛选其抗真菌活性。 例如,一系列 5-(2-取代-1,3-噻唑-5-基)-2-烷氧基苯甲酰胺已被评估用于此目的,表明其在开发抗真菌剂方面的潜在应用 .
抗癌应用
噻唑是许多医药相关分子中的核心结构,包括抗癌药物。 临床使用的抗癌药物如达布拉菲尼和达沙替尼含有噻唑核,表明“5-(2-氨基乙基)噻唑-2-醇盐酸盐”可以探索用于类似的应用 .
癌症研究中的细胞毒性
噻唑已显示出对人肿瘤细胞系的细胞毒性,这对癌症研究至关重要。 具有噻唑核的化合物已显示出对前列腺癌细胞的强大作用,表明“5-(2-氨基乙基)噻唑-2-醇盐酸盐”在细胞毒性研究中的潜力 .
作用机制
Target of action
Thiazole compounds have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical pathways
Thiazole compounds can interact with a variety of biochemical pathways, again depending on their specific structure and the biological system in which they are acting
生化分析
Biochemical Properties
5-(2-Aminoethyl)thiazol-2-ol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for certain enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. Additionally, it can affect the transcription of specific genes, thereby altering protein synthesis and cellular functions .
Molecular Mechanism
At the molecular level, 5-(2-Aminoethyl)thiazol-2-ol hydrochloride exerts its effects through various mechanisms. It may bind to active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, it can interact with DNA or RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
The effects of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, impacting overall health and cellular function .
Metabolic Pathways
5-(2-Aminoethyl)thiazol-2-ol hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may participate in the synthesis or degradation of specific metabolites, altering their concentrations within the cell. These interactions can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. The compound may be actively transported into cells or passively diffuse across membranes, depending on its chemical properties .
Subcellular Localization
The subcellular localization of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .
属性
IUPAC Name |
5-(2-aminoethyl)-3H-1,3-thiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c6-2-1-4-3-7-5(8)9-4;/h3H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEBDXHSJSKCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=O)N1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)
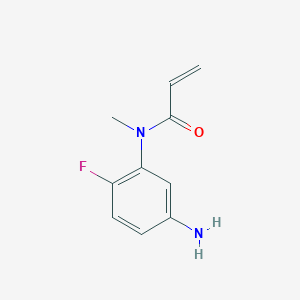

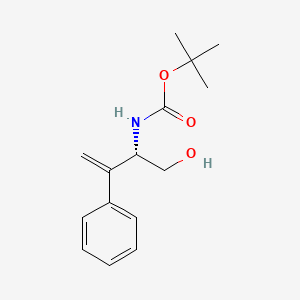

![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
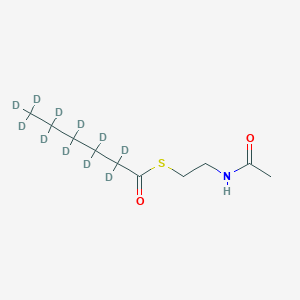
![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)
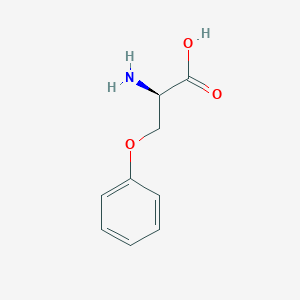

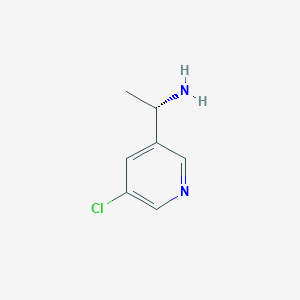
![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)
